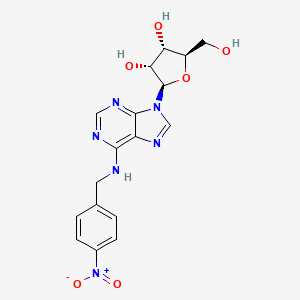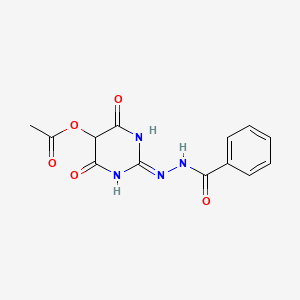
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate is a chemical compound characterized by the presence of a trimethylsilyl group attached to a 2,2-dimethylhydrazine-1-carboxylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate typically involves the reaction of 2,2-dimethylhydrazine with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction. The product is usually purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized hydrazine derivatives.
Aplicaciones Científicas De Investigación
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound can be used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The hydrazine moiety can participate in redox reactions, influencing the overall reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyldiazomethane: Another compound with a trimethylsilyl group, used in organic synthesis.
1,2,3-Triazoles: Compounds containing nitrogen atoms, similar in reactivity to hydrazine derivatives.
Uniqueness
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate is unique due to its combination of a trimethylsilyl group and a hydrazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
36140-30-4 |
|---|---|
Fórmula molecular |
C6H16N2O2Si |
Peso molecular |
176.29 g/mol |
Nombre IUPAC |
trimethylsilyl N-(dimethylamino)carbamate |
InChI |
InChI=1S/C6H16N2O2Si/c1-8(2)7-6(9)10-11(3,4)5/h1-5H3,(H,7,9) |
Clave InChI |
YCLZCXGUXAPFPD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)NC(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



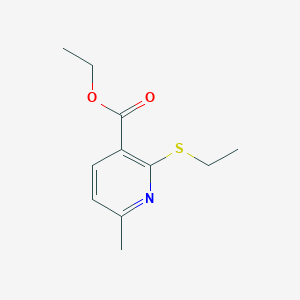
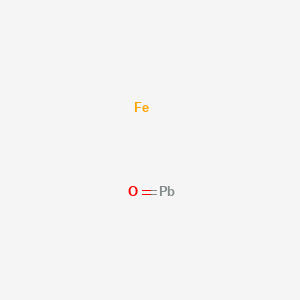
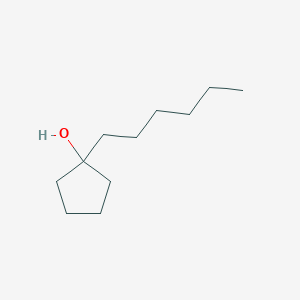
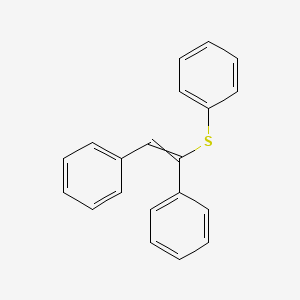

![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)


![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
